N-(2-benzoyl-4-chlorophenyl)prop-2-enamide
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Overview
Description
N-(2-benzoyl-4-chlorophenyl)prop-2-enamide is a chemical compound with a unique structure that allows it to be used in various scientific research applications. This compound is known for its versatility and potential in fields such as chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
The primary target of N-(2-benzoyl-4-chlorophenyl)prop-2-enamide is the Ca2+/calmodulin (CaM)-dependent protein kinase II (CaMKII) . This enzyme plays pivotal roles in cell physiology, being involved in calcium signal transduction . It is a multifunctional enzyme able to phosphorylate nearly 40 different proteins, including enzymes, ion channels, kinases, and transcription factors .
Mode of Action
The interaction of This compound with its target, CaMKII, modulates the activation of this enzyme . The compound’s interaction with CaMKII results in changes in the phosphorylation of various proteins, affecting their function .
Biochemical Pathways
The action of This compound on CaMKII affects various biochemical pathways. These include pathways involved in gene expression and cell-cycle control . The compound’s action on CaMKII also affects neuronal function, such as learning and memory , and it plays a role in the abnormal growth of tumor cells .
Result of Action
The molecular and cellular effects of This compound ’s action include changes in the phosphorylation state of various proteins, which can affect their function . This can lead to changes in gene expression, cell-cycle control, and neuronal function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-chlorophenyl)prop-2-enamide typically involves the reaction of 2-benzoyl-4-chloroaniline with acryloyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-chlorophenyl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(2-benzoyl-4-chlorophenyl)prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as an intermediate in the production of other chemicals
Comparison with Similar Compounds
N-(2-benzoyl-4-chlorophenyl)prop-2-enamide can be compared with other similar compounds to highlight its uniqueness:
N-(2-benzoylphenyl)prop-2-enamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.
N-(4-chlorophenyl)prop-2-enamide: Lacks the benzoyl group, which may affect its chemical properties and applications.
N-(2-benzoyl-4-chlorophenyl)acetamide: Has an acetamide group instead of a prop-2-enamide group, which may affect its reactivity and applications
These comparisons highlight the unique structural features of this compound that contribute to its versatility and potential in various scientific research applications.
Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c1-2-15(19)18-14-9-8-12(17)10-13(14)16(20)11-6-4-3-5-7-11/h2-10H,1H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVKXNYHLXUBIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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